Methacycline Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

what is Methacycline hydrochloride

Synthesis and Chemical Data

Methacycline is semisynthetically derived from Oxytetracycline [1] [2]. A common industrial synthesis involves a two-step process from Oxytetracycline, proceeding through an intermediate hemiketal or sulfonation product [3] [2]. The following diagram illustrates this primary synthesis pathway:

Industrial synthesis pathway of Methacycline from Oxytetracycline [3] [2]

Methacycline hydrochloride is the salt form, prepared by taking advantage of the basic dimethylamino group, which protonates and readily forms a salt in hydrochloric acid solutions. This hydrochloride form is the preferred formulation for pharmaceutical applications [4].

Mechanism of Action

As a tetracycline antibiotic, this compound is a protein synthesis inhibitor. Its primary mechanism is bacteriostatic, meaning it inhibits bacterial growth and replication rather than directly killing the cells [5].

The following chart details its mechanism of action at the molecular level:

Stepwise mechanism of antibacterial action for this compound [5] [6]

A secondary mechanism involves the chelation of divalent metal ions (such as magnesium and calcium), which are crucial cofactors for many bacterial enzymes. This disruption further impairs bacterial metabolic processes [5].

Pharmacological and Analytical Profiles

For research and quality control purposes, certified pharmaceutical secondary standards of this compound are available. These are suitable for analytical techniques including HPLC and gas chromatography [7].

The table below summarizes key pharmacological parameters and analytical applications:

| Property | Description / Value |

|---|---|

| Mechanism | Protein synthesis inhibitor; binds to 30S ribosomal subunit [5] [6] |

| Antimicrobial Spectrum | Broad-spectrum; Gram-positive and Gram-negative bacteria [6] [7] |

| Absorption | Approximately 58% absorbed [6] |

| Protein Binding | 75-78% [6] |

| Half-life | Approximately 14 hours [6] |

| Primary Analytical Methods | HPLC, Gas Chromatography (as a pharmaceutical standard) [7] |

Applications and Usage

This compound is effective against a wide range of pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Mycoplasma pneumoniae [5]. Its primary clinical use is for the treatment of acute bacterial exacerbations of chronic bronchitis [6].

Beyond human medicine, it is also used in veterinary health applications for treating bacterial infections in livestock and in pharmaceutical manufacturing as a reference standard and raw material [8] [7].

Resistance Mechanisms

Bacterial resistance to this compound can occur through several well-established mechanisms [5]:

- Efflux Pumps: Bacterial production of proteins that actively export the antibiotic out of the cell, reducing its intracellular concentration.

- Ribosomal Protection: Production of proteins that bind to the ribosome and displace the antibiotic, reducing its binding affinity without compromising ribosomal function.

- Enzymatic Inactivation: Bacterial enzymes chemically modify this compound, rendering it ineffective.

References

- 1. Metacycline - an overview [sciencedirect.com]

- 2. Methacycline - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. US3966808A - Manufacture of 6-methylenetetracyclines [patents.google.com]

- 4. M-2567-5GM - this compound, 5 G [agscientific.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Metacycline: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 7. This compound Pharmaceutical Secondary ... [sigmaaldrich.com]

- 8. Methacycline Market By Application | Smart Scope & ... [linkedin.com]

Methacycline hydrochloride mechanism of action

Core Antibacterial Mechanism

Methacycline hydrochloride exerts a bacteriostatic effect, meaning it inhibits bacterial growth and replication, which allows the host's immune system to effectively clear the infection [1].

- Primary Target: It binds reversibly to the 30S ribosomal subunit of bacterial ribosomes [1] [2].

- Molecular Action: This binding obstructs the attachment of aminoacyl-tRNA to the mRNA-ribosome complex (A-site) [1]. The following diagram illustrates this process:

- Consequence: The incorporation of amino acids into the growing peptide chain is prevented, halting the synthesis of essential bacterial proteins and ultimately ceasing bacterial proliferation [1] [2].

- Spectrum of Activity: It is a broad-spectrum antibiotic, effective against a range of Gram-positive and Gram-negative bacteria, including pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Mycoplasma pneumoniae [1].

Bacterial Resistance Mechanisms

Bacterial resistance to methacycline and other tetracyclines can develop through several key mechanisms, which are crucial to understand for drug development [1].

- Efflux Pumps: Bacteria express membrane proteins that actively pump methacycline out of the cell, reducing its intracellular concentration [1] [3].

- Ribosomal Protection: Bacteria produce proteins that bind to the ribosome, displacing tetracycline antibiotics or altering the ribosome's structure in a way that reduces the drug's binding affinity without compromising protein synthesis [1].

- Enzymatic Inactivation: Bacterial enzymes can chemically modify this compound, rendering it ineffective [1].

Emerging Non-Antibiotic Mechanism: EMT Inhibition

Research has identified a potentially separate mechanism of action, positioning this compound as a potent inhibitor of the epithelial-mesenchymal transition (EMT) [4] [5]. The quantitative data from these studies is summarized below:

| Biological Activity | Experimental Context (In Vitro) | Quantitative Result |

|---|---|---|

| EMT Inhibition | TGF-β1-induced EMT in A549 cells (a human alveolar epithelial cell line) [4] | IC₅₀ ≈ 5 μM [4] [5] |

| Target Protein Inhibition | TGF-β1-induced primary alveolar epithelial cells; 48-hour treatment [4] | Inhibited α-smooth muscle actin, Snail1, and collagen I at 10-20 μM [4] |

| Signaling Pathway Inhibition | TGF-β1-induced primary alveolar epithelial cells [4] | Inhibited JNK, p38, and Akt activation at 10-20 μM; No effect on Smad or β-catenin signaling [4] |

This non-antibiotic mechanism involves a distinct pathway, as illustrated below:

Experimental Protocols for EMT Research

For researchers aiming to investigate the EMT-inhibitory effects of this compound, the following protocols detail key in vitro and in vivo methodologies.

In Vitro Assay for EMT Inhibition

This protocol is used to assess the inhibition of TGF-β1-induced EMT in epithelial cell lines.

- Cell Line: A549 human alveolar epithelial cells or primary alveolar epithelial cells [4].

- Treatment:

- Downstream Analysis:

In Vivo Model for Pulmonary Fibrosis

This model evaluates the anti-fibrotic efficacy of this compound.

- Animal Model: Mice with bleomycin-induced pulmonary fibrosis [4] [5].

- Dosing:

- Endpoint Analysis (e.g., at Day 17):

The dual mechanisms of action for this compound make it a compelling subject for further research. Its well-established role as a protein synthesis inhibitor provides a foundation, while its newly discovered EMT-inhibitory function opens promising avenues for drug repurposing, particularly in anti-fibrotic therapy.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Methacycline - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. This compound | Bacterial Inhibitor [medchemexpress.com]

- 5. Methacycline HCl | Antibiotics inhibitor | Mechanism [selleckchem.com]

Methacycline hydrochloride 30S ribosomal subunit binding

Core Mechanism of Action

Methacycline hydrochloride, a tetracycline-class antibiotic, primarily functions as a bacteriostatic agent by inhibiting protein synthesis in susceptible bacteria [1] [2].

- Primary Target: It binds reversibly to the 16S rRNA of the 30S ribosomal subunit [3] [1] [4]. This binding occurs at the A-site (aminoacyl site), which is normally where the aminoacyl-tRNA delivers its amino acid to the growing polypeptide chain [5].

- Molecular Consequence: By occupying the A-site, methacycline sterically obstructs the attachment of aminoacyl-tRNA to the mRNA-ribosome complex [1] [6]. This prevents the incorporation of new amino acids, halting the elongation of the protein chain [1].

- Secondary Effect: Like other tetracyclines, methacycline can chelate divalent metal ions (e.g., Mg²⁺, Ca²⁺), which are crucial cofactors for many bacterial enzymes. This chelation may further disrupt bacterial metabolic processes [1].

The following diagram illustrates this primary inhibitory mechanism on the 30S ribosomal subunit.

Diagram of methacycline's primary mechanism: binding the 30S ribosomal A-site to prevent aminoacyl-tRNA accommodation and inhibit protein synthesis.

Quantitative Data on Tetracycline Binding and Resistance

The table below summarizes key quantitative findings from studies on tetracycline-class antibiotics, which are relevant to understanding methacycline's binding and resistance profile.

| Antibiotic | Effect of 16S rRNA Resistance Mutations (Fold Increase in MIC) | Key Binding Site Identified via Chemical Probing | Susceptibility to Resistance Mechanisms |

|---|---|---|---|

| Tetracycline | 4 to 8-fold increase [7] | Primary site (C1054); Secondary site (A892) [7] | Efflux pumps, Ribosomal protection, Enzyme inactivation [1] [2] |

| Tigecycline | 4-fold increase [7] | Primary site (C1054) only [7] | Less susceptible to efflux and ribosomal protection [5] |

| Omadacycline | 4 to 8-fold increase [7] | Primary site (C1054) only [7] | Designed to overcome major resistance mechanisms [7] |

| Methacycline | Information not explicitly specified in search results | Information not explicitly specified in search results | Efflux pumps, Ribosomal protection proteins [1] |

Experimental Protocols for Binding Analysis

Researchers use several biochemical methods to characterize how tetracycline antibiotics like methacycline interact with the ribosome.

Chemical Probing with Dimethyl Sulfate (DMS):

- Purpose: To map the interaction site of an antibiotic with 16S rRNA by identifying bases whose accessibility to the chemical DMS changes upon antibiotic binding [7].

- Protocol: Empty 70S ribosomes (0.5–0.6 µM) are incubated with the antibiotic across a concentration range (e.g., 0.3 to 300 µM). The complex is then treated with DMS, which methylates exposed adenine (A) and cytosine (C) bases. The RNA is subsequently extracted, and the modification sites are identified by primer extension. A characteristic enhancement of methylation at C1054 in helix 34 is a footprint of tetracycline binding to the primary site [7].

Fe²⁺-mediated Fenton Cleavage:

- Purpose: To directly cleave the rRNA backbone near the antibiotic binding site, providing a complementary method to map the binding location [7].

- Protocol: The tetracycline antibiotic, which chelates a Mg²⁺ ion, is incubated with the ribosome. The Mg²⁺ is substituted with Fe²⁺. Upon the addition of a reducing agent and hydrogen peroxide (H₂O₂), a hydroxyl radical is generated in situ via the Fenton reaction, cleaving the RNA backbone in close proximity to the bound antibiotic. The cleavage pattern reveals the precise binding site [7].

Initiation Complex Assembly for Kinetic Studies:

- Purpose: To study the effect of antibiotics on the formation and stability of ribosomal initiation complexes, a mechanism relevant to tetracyclines [3] [5].

- Protocol: 30S ribosomal subunits are first "heat-activated" in polyamine buffer (e.g., 42°C for 10 min) and slowly cooled to 37°C. Initiation factors (IF1, IF2, IF3) and fMet-tRNAfMet are pre-incubated and then added to the 30S subunits. mRNA is incubated separately. The components are mixed and incubated to form the 30S initiation complex (30S IC). This complex can be used in stopped-flow assays with fluorescently labeled factors to monitor kinetics in the presence of antibiotics [3].

Emerging Research and Complexities

Current research continues to refine the understanding of how tetracyclines interact with the ribosome.

Debate on Binding Specificity: While the primary A-site is well-characterized, studies have identified several secondary binding sites, and there is not yet full agreement on the exact topography of these sites [4]. Some evidence suggests that the planar structure of tetracyclines may allow them to intercalate into double-stranded RNA structures, and their broad activity might be due to a more generalized effect on RNA function than previously thought [4].

Inhibition of Translation Initiation: Beyond blocking elongation, recent studies show that tetracyclines (e.g., Oxytetracycline, Demeclocycline, Tigecycline) can also inhibit the initiation phase of protein synthesis. They induce a compact conformation of initiation factor IF3 on the 30S subunit and stabilize the binding of IF1, which delays the joining of the 50S subunit and slows the progression to elongation [5].

Structural Insights from Newer Analogs: Cryo-EM structures of tigecycline bound to human mitochondrial ribosomes reveal an additional, potent mechanism where it can directly block the peptidyl transferase center (PTC) [8]. While not directly shown for methacycline, this reveals a potential for diverse interactions within the ribosome across different tetracycline compounds.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 30S Ribosomal Subunit - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Complementary Mechanism of Bacterial mRNA ... [frontiersin.org]

- 6. Ontological Term Details [hmdb.ca]

- 7. The Novel Aminomethylcycline Omadacycline Has High ... [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for differential inhibition of eukaryotic ... [nature.com]

Methacycline hydrochloride broad spectrum antibacterial activity

Mechanism of Action & Resistance

Methacycline hydrochloride enters the bacterial cell and reversibly binds to the 16S rRNA component of the 30S ribosomal subunit [1] [2]. This binding physically blocks the association of aminoacyl-tRNA with the ribosomal A site, halting the elongation of the peptide chain and thereby inhibiting protein synthesis [1]. Without the production of essential proteins, bacterial growth is stopped (bacteriostatic effect), allowing the host's immune system to clear the infection [1].

A secondary mechanism involves the chelation of divalent metal ions (e.g., Mg²⁺, Ca²⁺), which are cofactors for many bacterial enzymes. Disrupting the availability of these ions further impairs bacterial metabolic processes [1].

Bacterial resistance to methacycline can occur through three primary mechanisms, as shown in the diagram below.

Antibacterial Activity Profile

Methacycline is active against a wide variety of pathogens [1] [2]. A 1972 study compared its activity to other tetracyclines against standard bacterial and L-forms [3].

| Bacterial Form / Strain | Relative Susceptibility to Methacycline |

|---|---|

| Gram-positive Bacteria | |

| Streptococcus pneumoniae | Effective [1] |

| Staphylococcus aureus | Effective (study included 3 strains) [3] |

| Streptococcus faecalis & related | Effective [3] |

| Gram-negative Bacteria | |

| Haemophilus influenzae | Effective [1] |

| Escherichia coli | Effective (study included 2 strains) [3] |

| Proteus mirabilis | Effective (study included 2 strains) [3] |

| Klebsiella pneumoniae | Effective [3] |

| Pseudomonas aeruginosa | Tested [3] |

| Atypical Bacteria & Protozoa | |

| Mycoplasma pneumoniae | Effective [1] |

| Agents of trachoma, psittacosis | Effective [2] |

| Bacterial L-forms | |

| Most L-forms | Generally more susceptible than their parent bacterial forms [3] |

| Sarcina flava L-form | Less susceptible than its parent bacterial form [3] |

Experimental & Research Data

In Vitro Susceptibility Testing

An early study determined minimum inhibitory concentrations (MICs) using a broth microtitration technique [3]. This method generally found that methacycline and related tetracyclines were more active against the L-forms of most bacteria than against their parent bacterial forms [3].

In Vivo Efficacy

Research in animal models has demonstrated methacycline's effectiveness. In a bleomycin-induced pulmonary fibrosis model, this compound (administered at 100 mg/kg/day via intraperitoneal injection) improved survival and attenuated markers of epithelial-mesenchymal transition (EMT) and fibrogenesis [4] [5]. Treatment began 10 days after the initial injury, modeling a therapeutic rather than preventive intervention [4].

Key Pharmacological Parameters

Understanding the drug's properties is crucial for experimental design.

| Parameter | Value / Description | Reference |

|---|---|---|

| Absorption | Approximately 58% absorbed | [2] |

| Protein Binding | 75-78% | [2] |

| Half-life | Approximately 14 hours | [2] |

| Solubility (for in vitro work) | DMSO: ~50 mg/mL (104.41 mM) Water: ~6.67 mg/mL (13.93 mM) | [4] |

Research Applications & Potential

Beyond its classical antibacterial use, methacycline has been identified as a potent inhibitor of epithelial-mesenchymal transition (EMT) in research settings, with an IC50 of roughly 5 μM in A549 cells (a human alveolar epithelial cell line) [4] [5]. It has been shown to block TGF-β1-induced EMT in vitro and fibrogenesis in vivo without directly affecting TGF-β1 Smad signaling. Instead, it inhibits non-Smad pathways, including c-Jun N-terminal kinase (JNK), p38, and Akt activation [4]. This opens potential research avenues in areas like pulmonary fibrosis [4].

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Metacycline: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Activity of Methacycline, Related Tetracyclines, and Other ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Bacterial Inhibitor [medchemexpress.com]

- 5. Methacycline HCl | Antibiotics inhibitor | Mechanism [selleckchem.com]

Methacycline hydrochloride synthesis pathway

Synthesis Pathway from Oxytetracycline

The industrial production of Methacycline hydrochloride uses Oxytetracycline as the starting material. The synthesis is a two-step process involving an initial oxidation/sulfonation followed by a dehydration step [1].

Synthesis Pathway for Methacycline from Oxytetracycline

An alternative route involves the formation of an 11α-chlorinated intermediate as a precursor for further antibiotics like Doxycycline [2] [1]. In this method, Oxytetracycline is first reacted with N-chlorosuccinimide to form 11α-chlorotetracycline-6,12-hemiketal. This intermediate is then dehydrated, typically using liquid Hydrogen Fluoride (HF), to yield 6-methylene-11α-chloro tetracycline, which is a direct precursor to Methacycline [1].

Key Characteristics of this compound

The table below summarizes the core technical data for this compound, which is the final product of the synthesis pathway [3] [4] [5].

| Characteristic | Specification |

|---|---|

| CAS Registry Number | 3963-95-9 [4] [5] |

| Molecular Formula | C₂₂H₂₃ClN₂O₈ [4] [5] |

| Molecular Weight | 478.88 g/mol [4] [5] |

| IUPAC Name | (4S,4aR,5S,5aR,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methylidene-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride [5] |

| Appearance | Solid, crystalline powder (meets USP crystallinity requirements) [3] |

| Solubility | Soluble in water (~5 mg/mL) and DMSO [6]. |

Methodology Note

The synthesis information is derived from established chemical literature and patent filings [2] [1]. For a laboratory intending to reproduce this synthesis, it is critical to consult the original patent documents (such as CN103467336A) for exhaustive details on stoichiometry, temperature, pressure, reaction time, and work-up procedures [2]. Special attention must be paid to the safety protocols for handling hazardous reagents like hydrogen fluoride (HF).

References

- 1. Methacycline - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. CN103467336A - Synthesis process of doxycycline hydrochloride ... [patents.google.com]

- 3. This compound [drugfuture.com]

- 4. | CAS 3963-95-9 | SCBT - Santa Cruz... This compound [scbt.com]

- 5. Metacycline hydrochloride | DrugBank Online [go.drugbank.com]

- 6. Methacycline HCl | Antibiotics inhibitor | Mechanism [selleckchem.com]

Methacycline hydrochloride pharmacokinetics half-life 14 hours

Drug Profile & Pharmacokinetics Summary

Methacycline hydrochloride is a broad-spectrum, semisynthetic tetracycline antibiotic [1] [2]. The table below summarizes its core properties and available pharmacokinetic data.

Table 1: this compound Profile and Pharmacokinetic Data

| Aspect | Details |

|---|---|

| Molecular Formula | C₂₂H₂₃ClN₂O₈ [2] |

| Molecular Weight | 478.9 g/mol [2] |

| Mechanism of Action | Bacteriostatic; binds to the 30S ribosomal subunit, inhibiting protein synthesis. [1] [3] |

| Primary Indications | Respiratory tract, urinary tract, and skin infections caused by susceptible bacteria. [1] |

| Half-Life (Animal Data) | Approximately 12-18 hours in rodents. [4] |

| Excretion | Primarily renal (40-60% unchanged) and biliary (20-30%). [4] |

Experimental Protocols & Mechanistic Insights

Beyond its antibacterial use, recent research explores Methacycline's role in inhibiting TGF-β1-induced Epithelial-to-Mesenchymal Transition (EMT), relevant to fibrotic diseases [4]. The following diagram outlines this signaling pathway and Methacycline's inhibitory role.

Diagram 1. Methacycline inhibits TGF-β1-induced EMT by blocking non-Smad signaling pathways.

Table 2: Key Experimental Protocols for EMT Inhibition

| Assay Type | Protocol Summary | Key Findings |

|---|

| In Vitro: EMT Phenotype Analysis [4] | - Cell Line: A549 human alveolar epithelial cells.

- Treatment: TGF-β1 (5 ng/mL) + Methacycline (1–20 μM) for 48 hours.

- Analysis: Immunofluorescence staining for E-cadherin and fibronectin. | Methacycline (20 μM) restored E-cadherin expression to 80% of baseline and reduced fibronectin by 60%. | | In Vitro: Phosphorylation Profiling [4] | - Cell Line: A549 cells.

- Treatment: TGF-β1 (5 ng/mL) + Methacycline (10 μM) for 30 mins.

- Analysis: Western blot with phospho-specific antibodies for JNK, p38, and Akt. | Complete inhibition of TGF-β1-induced phosphorylation of JNK, p38, and Akt. | | In Vivo: Bleomycin-Induced Pulmonary Fibrosis [4] | - Model: C57BL/6 mice with intratracheal bleomycin (2 U/kg).

- Treatment: Methacycline (100 mg/kg/day) via intraperitoneal injection from day 10 post-bleomycin for 7 days.

- Analysis: Histology and mRNA analysis of lung tissue on day 17. | Improved survival, reduced collagen deposition, and downregulated mRNA expression of fibrotic markers (Snail1, collagen I). |

Key Takeaways for Researchers

- Pharmacokinetics Note: The available half-life data is from preclinical rodent studies [4]. Confirmation with human data is needed for clinical development purposes.

- Dual Mechanisms: Methacycline has a well-established bacteriostatic mechanism and a promising, distinct mechanism for inhibiting fibrogenesis by targeting non-Smad pathways [3] [4].

- Research Versatility: The provided experimental protocols offer a robust framework for validating its antifibrotic efficacy in both cellular and animal models [4].

References

Methacycline Hydrochloride: Comprehensive Technical Guide

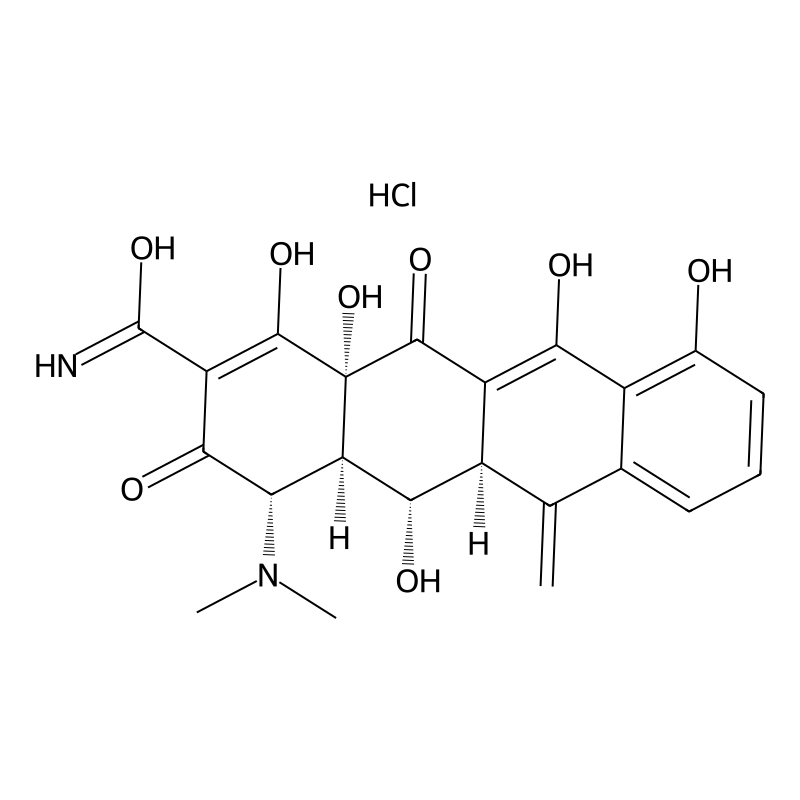

Introduction and Chemical Profile

Methacycline hydrochloride is a second-generation, semisynthetic tetracycline antibiotic derived from oxytetracycline [1] [2]. It is characterized by a hydrogenated tetraphenyl-ring perhydrophenanthrene structure and is chemically described as (4S,4aR,5S,5aR,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methylidene-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride [3].

This antibiotic exhibits broader antimicrobial activity and improved pharmacokinetic properties compared to earlier tetracyclines, including better bioavailability and an extended half-life of approximately 14 hours [4] [3]. Its chemical stability surpasses that of other tetracycline-class antibiotics, allowing prolonged circulation in the bloodstream and persistence in the environment [2].

Mechanism of Action and Molecular Targets

This compound primarily functions as a protein synthesis inhibitor in susceptible bacteria [5] [6]. The detailed molecular mechanism involves:

- Binding Site: Reversibly binds to the 16S rRNA component of the 30S ribosomal subunit [5] [3]

- Inhibition: Prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex at the acceptor (A) site [6] [3]

- Cellular Consequence: Halts translation, effectively inhibiting bacterial protein synthesis and cellular growth [6]

Beyond its antimicrobial activity, methacycline has demonstrated inhibition of matrix metalloproteinases (MMPs), which does not contribute to antibiotic effects but has led to research on chemically modified tetracyclines for treating rosacea, acne, and various neoplasms [5] [3]. Recent research also identifies methacycline as a potent epithelial-mesenchymal transition (EMT) inhibitor that blocks EMT in vitro and fibrogenesis in vivo without directly affecting TGF-β1 Smad signaling [7].

The following diagram illustrates the primary mechanism of action and secondary pharmacological effects:

Key Technical Data and Properties

The table below summarizes fundamental chemical, pharmacological, and market information for this compound:

| Property Category | Specification |

|---|

| Chemical Identifiers | CAS No.: 3963-95-9 (hydrochloride); 914-00-1 (base) [7] [3] Molecular Formula: C22H23ClN2O8 (hydrochloride) [7] Molecular Weight: 478.88 g/mol (hydrochloride) [7] | | Solubility Profile | DMSO: 50 mg/mL (104.41 mM) [7] Water: 6.67 mg/mL (13.93 mM) [7] | | Antimicrobial Spectrum | Gram-positive bacteria (pneumococci, streptococci, staphylococci) [5] [3] Gram-negative bacteria (E. coli, salmonella, shigella) [5] [3] Atypical pathogens: Rickettsia, Mycoplasma, Chlamydia [2] [3] | | Pharmacokinetic Parameters | Oral Absorption: ~58% [3] Protein Binding: 75-78% [3] Elimination Half-Life: ~14 hours [3] | | Research Applications | Antimicrobial testing [7] [2] EMT and fibrosis research [7] MMP inhibition studies [5] [3] | | Market Information | Global Market (2024): ~USD 224 million [4] Projected CAGR (2024-2032): ~5.6% [4] |

Research Applications and Experimental Use

Antimicrobial and EMT Inhibition Research

This compound serves as a critical tool in biomedical research, particularly in:

- EMT Inhibition Studies: Methacycline inhibits TGF-β1-induced EMT in A549 cells with an IC50 of approximately 5 μM [7]. It effectively blocks TGF-β1-induced α-smooth muscle actin, Snail1, and collagen I in primary alveolar epithelial cells at concentrations of 10-20 μM for 48 hours [7].

- Mechanistic Insights: The compound inhibits TGF-β1-induced non-Smad pathways, including c-Jun N-terminal kinase (JNK), p38, and Akt activation, without affecting Smad or β-catenin transcriptional activity [7].

- In Vivo Applications: In bleomycin-induced pulmonary fibrosis models, this compound administered at 100 mg/kg/day via intraperitoneal injection beginning 10 days after intratracheal bleomycin instillation significantly attenuates fibrotic markers and improves survival [7].

Environmental Persistence and Degradation Research

The environmental persistence of methacycline has become a significant research focus:

- Detection Levels: Methacycline residues have been detected in environmental samples at concentrations up to 14.28 mg/kg in livestock manure and 159.9 μg/kg in honey [2].

- Degradation Challenges: Traditional physicochemical methods (adsorption, coagulation, membrane filtration, chemical oxidation) are often ineffective for methacycline removal due to its complex polycyclic structure [2].

- Bioremediation Approaches: Engineered Pseudomonas strains capable of producing biogenic Mn oxides (BMOs) achieve complete methacycline degradation within 24 hours, with degradation efficiency inhibited by metal ions Mg2+, Cu2+, Ni2+, and Co2+ [2].

Experimental Protocols and Methodologies

In Vitro EMT Inhibition Assay

The following workflow outlines a standard protocol for evaluating EMT inhibition using this compound:

Key Considerations:

- Use serum-free conditions during TGF-β1 stimulation to prevent interference [7]

- Include controls for baseline JNK, p38, and Akt activities

- Methacycline has no effect on lung fibroblast responses to TGF-β1, demonstrating cell-type specific activity [7]

In Vivo Fibrosis Model

For pulmonary fibrosis research, the following protocol is recommended:

- Animal Model: Use C57BL/6J mice (5-10 weeks old) [7]

- Fibrosis Induction: Administer bleomycin (typically 2-3 U/kg) via intratracheal instillation [7]

- Treatment Protocol: Begin this compound (100 mg/kg/day) via intraperitoneal injection 10 days post-bleomycin administration [7]

- Endpoint Analysis: Evaluate at Day 17 post-bleomycin for canonical EMT markers, Snail1, Twist1, collagen I, fibronectin protein and mRNA [7]

Regulatory Status and Commercial Landscape

Methacycline is not approved by the US FDA but has regulatory approval in other jurisdictions [3]. The global market is experiencing steady growth, with key manufacturers including Tonglian Group, Suzhou No.5 Pharmaceutical Factory, Changzhou Pharmaceutical, and European firms such as Cantabria Labs and Sirton Medicare Spa [4].

The market is segmented by:

- Therapeutics: Chronic bronchitis, rickettsial infections, pneumonia, trench fever, typhus, sinusitis [5]

- Distribution Channels: Hospital pharmacies, retail pharmacies, online pharmacies [4]

- Geographic Regions: Asia-Pacific dominates consumption (38% of global volume), while North America leads in R&D activities [4]

Conclusion and Research Directions

This compound remains a valuable compound in scientific research, particularly for studying bacterial protein synthesis, EMT processes, and fibrotic diseases. Its well-characterized mechanism of action, established experimental protocols, and dual utility as both an antimicrobial and EMT inhibitor make it a versatile research tool.

Future research directions include:

- Developing novel formulations to enhance bioavailability and reduce side effects [4]

- Exploring combination therapies to combat antibiotic resistance [8]

- Investigating non-antibiotic applications in fibrosis and cancer research [7] [5]

- Advancing bioremediation strategies to address environmental persistence [2]

References

- 1. Metacycline - an overview [sciencedirect.com]

- 2. Complete degradation of polycyclic antibiotic methacycline ... [pmc.ncbi.nlm.nih.gov]

- 3. Metacycline: Uses, Interactions, Mechanism of Action | DrugBank Online [go.drugbank.com]

- 4. Methacycline Market 2025 forecast to 2032 [24marketreports.com]

- 5. Metacycline Market By Therapeutics and By Region [futurewiseresearch.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. This compound | Bacterial Inhibitor [medchemexpress.com]

- 8. Metacycline 2025-2033 Analysis: Trends, Competitor ... [datainsightsmarket.com]

Methacycline hydrochloride antibiotic class tetracycline

Fundamental Properties and Mechanism of Action

The table below summarizes the core characteristics of methacycline hydrochloride:

| Property | Description |

|---|---|

| Antibiotic Class | Tetracycline [1] [2] |

| Primary Mechanism | Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing aminoacyl-tRNA attachment [1]. |

| Spectrum of Activity | Broad-spectrum; effective against various Gram-positive and Gram-negative bacteria [3] [1]. |

| Pharmacological Effect | Bacteriostatic (inhibits bacterial growth and replication) [1]. |

| Secondary Mechanism | Chelates divalent metal ions (e.g., Mg²⁺, Ca²⁺), disrupting bacterial enzyme function [1]. |

| Research Application | Potent inhibitor of epithelial-mesenchymal transition (EMT) [2]. |

The core antibacterial mechanism of this compound can be visualized as follows:

This compound binds to the bacterial 30S ribosomal subunit, preventing tRNA attachment and inhibiting protein synthesis [1].

Experimental Data and Research Applications

Beyond its antibacterial use, this compound is a valuable research tool. Key quantitative data and experimental findings are summarized below:

| Parameter | Value / Detail | Context / Reference |

|---|---|---|

| IC₅₀ for EMT Inhibition | ~5 μM | Inhibition of A549 cell epithelial-mesenchymal transition (EMT) [2]. |

| In Vitro Concentration | 10 - 20 μM | Inhibits TGF-β1-induced markers (α-SMA, Snail1, Collagen I) in primary alveolar epithelial cells [2]. |

| In Vivo Dosage | 100 mg/kg/day | Intraperitoneal injection in a bleomycin-induced pulmonary fibrosis model [2]. |

| Solubility (DMSO) | 50 mg/mL (104.41 mM) | For in vitro stock solution preparation [2]. |

| Solubility (Water) | 6.67 mg/mL (13.93 mM) | Requires ultrasonication for dissolution [2]. |

| CAS Number | 3963-95-9 | Unique chemical identifier [2]. |

Research indicates that this compound effectively blocks EMT, a key process in fibrosis and cancer metastasis. It inhibits TGF-β1-induced activation of non-Smad signaling pathways (JNK, p38, Akt) in alveolar epithelial cells without affecting Smad or β-catenin transcriptional activity [2].

Detailed Experimental Protocols

In Vitro Protocol for EMT Inhibition

This methodology is used to study the inhibition of TGF-β1-induced epithelial-mesenchymal transition (EMT) in cells [2].

- Cell Lines: A549 human lung carcinoma cells or primary alveolar epithelial cells.

- Compound Treatment: Prepare this compound in DMSO at a stock concentration of 10-50 mM. Dilute to working concentrations (e.g., 5, 10, 20 μM) in cell culture medium. The final DMSO concentration should be kept low (e.g., ≤0.1%).

- EMT Induction: Stimulate cells with TGF-β1 (e.g., 2-10 ng/mL) for 48 hours to induce EMT.

- Experimental Groups:

- Vehicle Control: Cells treated with culture medium containing the equivalent volume of DMSO.

- TGF-β1 Group: Cells treated with TGF-β1 only.

- TGF-β1 + Methacycline: Cells co-treated with TGF-β1 and this compound.

- Analysis: After 48 hours, analyze the cells for EMT markers:

- Western Blotting: Detect protein levels of α-Smooth Muscle Actin (α-SMA), Snail1, Collagen I, and fibronectin.

- qPCR: Quantify mRNA expression of the aforementioned markers.

- Pathway Analysis: Assess phosphorylation levels of JNK, p38, and Akt to confirm the effect on non-Smad pathways.

In Vivo Protocol for Pulmonary Fibrosis Model

This protocol evaluates the anti-fibrotic efficacy of this compound in an animal model [2].

- Animal Model: Typically mice or rats.

- Fibrosis Induction: Administer a single dose of bleomycin (e.g., 1-2 U/kg) via intratracheal instillation to induce pulmonary fibrosis.

- Compound Administration:

- Dosage: 100 mg/kg/day of this compound.

- Route: Intraperitoneal (i.p.) injection.

- Treatment Schedule: Begin treatment 10 days after bleomycin instillation and continue daily until the endpoint (e.g., Day 17).

- Analysis:

- Survival Rate: Monitor and record animal survival.

- Histopathology: Analyze lung tissue sections with staining (e.g., H&E, Masson's Trichrome) to assess collagen deposition and fibrosis.

- Molecular Analysis: Measure protein and mRNA levels of EMT and fibrosis markers (Snail1, Twist1, collagen I, fibronectin) in lung homogenates.

Key Insights for Research Use

- Bacterial Resistance: Be aware that bacterial resistance to methacycline can occur via efflux pumps, ribosomal protection proteins, and enzymatic inactivation [1].

- Pharmaceutical Standard: this compound is available as a Certified Reference Material (CRM) for quality control in pharmaceutical analysis, qualified for techniques like HPLC and GC [3].

- Research Use Only: Note that the compound is typically sourced for "research use only" and is not intended for diagnostic or therapeutic applications in humans [2].

References

quantitative analysis of Methacycline hydrochloride by direct potentiometry

Sensor Fabrication and Principles

Potentiometric sensors for Methacycline Hydrochloride operate on the principle of an ion-exchange mechanism across a polymeric membrane. The membrane contains an ion-pair complex formed between the protonated methacycline cation and a lipophilic counter-anion, which acts as the electroactive material [1]. The potential difference generated across this membrane, which is selective for the methacycline ion, is measured against a reference electrode and is proportional to the logarithm of the methacycline concentration, following the Nernst equation [1].

Two primary types of sensors are detailed in the literature:

- Conventional PVC Membrane Electrode: This sensor uses a polyvinyl chloride (PVC) matrix plasticized with a suitable solvent to form a liquid membrane [1].

- Internal Solid Contact Sensor (ISCS): This is an advanced design where a conducting polymer, poly(pyrrole) (PPy), is used as a solid contact material between the electron conductor (e.g., Pt) and the ion-selective membrane, eliminating the need for an internal filling solution [2] [3] [4].

Materials and Reagents

- This compound (MC·Cl) standard (CAS 3963-95-9) [5].

- Poly(vinyl chloride) (PVC), high molecular weight.

- Plasticizers: Dioctyl phthalate (DOP), Dibutyl phthalate (DBP), or o-Nitrophenyl octyl ether (o-NPOE) [1] [6].

- Electroactive compounds: The ion-pair complex, typically Methacycline-Phosphotungstate (MC-PT) [2] [3] or Methacycline-Tetraphenylborate (MC-TPB) [1].

- Tetrahydrofuran (THF), as a solvent for the membrane cocktail.

- Hydrochloric acid or a phosphate buffer (30 mM), for preparing the background electrolyte solution at pH 2.6-2.8 [1] [6].

- Deionized water.

Experimental Protocols

Protocol 1: Preparation of the Ion-Pair Complex (MC-PT)

This protocol is for the phosphotungstate ion-pair, which was used in the Internal Solid Contact Sensor [2].

- Solutions: Prepare 0.01 M solutions of this compound and phosphotungstic acid (PT).

- Mixing: Mix 65 mL of the 0.01 M MC·Cl solution with 20 mL of the 0.01 M PT solution under continuous stirring.

- Precipitation: The resulting precipitate of methacycline-phosphotungstate (MC-PT) will form.

- Washing and Drying: Filter the precipitate, wash thoroughly with deionized water, and dry at 60°C [1]. The composition of the ion-pair was confirmed as (MC)₃PT [1].

Protocol 2: Fabrication of the Internal Solid Contact Sensor (ISCS)

This protocol outlines the steps for constructing the Pt/PPy/PVC(MC-PT) sensor [2] [3].

- Prepare the Solid Contact: Electropolymerize pyrrole (PPy) onto a platinum electrode substrate. The literature indicates that the concentration of the pyrrole monomer and the supporting electrolyte (KCl) can influence the sensor's performance [7].

- Prepare the Membrane Cocktail: Dissolve the following components in 2.5 mL of tetrahydrofuran (THF):

- Cast the Membrane: Pour the PVC cocktail onto a glass dish (approximately 4 cm in diameter) and allow the THF to evaporate slowly at room temperature, forming a uniform membrane.

- Assemble the Electrode: Cut a disk (approx. 16 mm diameter) from the cast membrane and glue it to the end of a PVC tube. The Pt/PPy electrode serves as the internal solid contact, eliminating the need for an internal filling solution [2].

- Conditioning: Condition the assembled electrode by soaking it in a 1.0 × 10⁻³ M solution of MC·Cl for at least 2 hours before use [1].

The workflow for the ISCS fabrication is summarized in the following diagram:

Protocol 3: Potentiometric Measurement and Analysis

This is a general procedure for quantitative measurement using the prepared sensor [1].

- Instrumentation: Set up a potentiometric cell with the methacycline sensor as the indicating electrode and a saturated calomel electrode (SCE) or an Ag/AgCl double-junction electrode as the reference.

- pH Adjustment: Adjust all standard and sample solutions to the optimal pH of 2.6 - 2.8 using a glycine or phosphate buffer [2] [1].

- Calibration: Measure the emf (electromotive force) of standard MC·Cl solutions across a concentration range (e.g., 1.0 × 10⁻² M to 1.0 × 10⁻⁶ M). Plot the measured potential (mV) against the logarithm of the concentration (log[MC·Cl]) to obtain a calibration curve.

- Sample Analysis: Measure the emf of the unknown sample solution under the same conditions. Determine the concentration of MC·Cl from the calibration curve.

Performance Characteristics of Different Sensors

The table below summarizes the performance parameters of two types of methacycline sensors as reported in the literature.

Table 1: Performance comparison of different this compound sensors.

| Parameter | PVC Membrane Electrode (MC-TPB) [1] | Internal Solid Contact Sensor (MC-PT) [2] [3] |

|---|---|---|

| Linear Range (M) | 6.0 × 10⁻⁶ – 3.0 × 10⁻² | 6.4 × 10⁻⁶ – 3.0 × 10⁻³ |

| Slope (mV/decade) | 52.9 | 52.4 ± 0.2 |

| Detection Limit (M) | 3.4 × 10⁻⁶ | 4.4 × 10⁻⁶ |

| Response Time | < 15 seconds | < 5 seconds |

| Optimal pH | 2.6 | 2.7 |

| Average Recovery (%) | 99.2 – 101.2 | 100.1 |

| Key Components | MC-TPB, DOP, PVC | MC-PT, PPy, DBP, PVC |

Application Notes for Pharmaceutical Analysis

For the determination of MC·Cl in pharmaceutical tablets, the following protocol can be used [1]:

- Sample Preparation: Accurately weigh and crush two tablets. Dissolve the powder in 30 mL of the background solution (pH ~2.6) with stirring.

- Dilution: Transfer the solution to a 50-mL volumetric flask, make up to the mark with the background solution, and mix well.

- Further Dilution: Pipette 5 mL of this solution into another 50-mL volumetric flask and dilute to volume with the background solution.

- Measurement: Immerse the sensor and reference electrode into the test solution and measure the potential. Use the calibration curve to determine the MC·Cl concentration.

The overall analytical workflow, from sensor preparation to sample analysis, can be visualized as follows:

Key Considerations and Validation

- pH Control: The sensor response is highly dependent on pH. A significant influence on potential is observed when pH > 3, as the degree of protonation of the methacycline molecule changes [1]. Maintaining the solution at pH 2.6-2.8 is critical for accurate results.

- Selectivity: The sensors described have shown good selectivity for methacycline in the presence of common excipients and inorganic ions, making them suitable for pharmaceutical analysis [1] [7].

- Method Validation: The accuracy of the method is demonstrated by high recovery rates (99.2% - 101.2%) and low relative standard deviations (e.g., 0.7%) [2] [1]. The results obtained from these potentiometric methods have been shown to be in good agreement with official methods like high-performance liquid chromatography (HPLC) [1].

References

- 1. Ion Selective PVC Membrane Electrode for the ... [mdpi.com]

- 2. (PDF) Quantitative of Analysis by... This compound [academia.edu]

- 3. Quantitative analysis of this compound by ... [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Analysis of this compound by ... [link.springer.com]

- 5. | CAS 3963-95-9 | SCBT - Santa Cruz... This compound [scbt.com]

- 6. Validation of a Novel Potentiometric Method Based on ... - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ion Selective PVC Membrane Electrode for the Determination of ... [academia.edu]

Comprehensive Application Notes and Protocols for HPLC Analysis of Methacycline Hydrochloride

Introduction

Methacycline hydrochloride is a broad-spectrum, semi-synthetic tetracycline antibiotic with enhanced activity against various Gram-positive and Gram-negative bacteria compared to earlier tetracyclines. As with all pharmaceutical compounds, accurate analytical methods are essential for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) has emerged as the predominant technique for the analysis of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices due to its excellent sensitivity, selectivity, and reproducibility. These application notes provide detailed methodologies and protocols for the HPLC analysis of this compound, addressing both drug product quality control and bioanalytical applications, with comprehensive validation data as per International Conference on Harmonisation (ICH) guidelines [1].

Method Development Strategy

Systematic Approach to HPLC Method Development

Developing a robust HPLC method for this compound requires a systematic optimization process that balances resolution, analysis time, and sensitivity. The method development strategy should follow a stepwise approach beginning with understanding the physicochemical properties of methacycline and selecting an appropriate chromatographic mode. Reverse-phase HPLC (RP-HPLC) is typically the initial method of choice for tetracycline antibiotics due to their semi-polar characteristics and presence of ionizable functional groups. The wide variety of equipment, columns, eluent, and operational parameters makes a structured approach essential for efficient method development [2].

Table 1: HPLC Method Development Steps for this compound

| Development Phase | Key Parameters to Optimize | Considerations for Methacycline |

|---|---|---|

| Step 1: Method Selection | Chromatographic mode, column type, detection | Reverse-phase preferred; C18 or specialized columns; UV detection at 345-354 nm |

| Step 2: Initial Conditions | Mobile phase strength, pH, buffer concentration | Adjust organic modifier percentage to achieve k between 2-10; pH 2.0-3.5 for peak shape |

| Step 3: Selectivity Optimization | Organic modifier type, pH, temperature, buffer | Use methanol/acetonitrile comparison; optimize pH for separation from impurities |

| Step 4: System Optimization | Flow rate, column temperature, gradient program | Balance between resolution and analysis time; typically 1.0-1.5 mL/min flow rate |

| Step 5: Method Validation | Accuracy, precision, specificity, linearity, range | Follow ICH Q2(R1) guidelines for pharmaceutical analysis |

Critical Method Development Considerations

The analytical objectives must be clearly defined before method development begins, including whether the method will be used for assay, impurity profiling, dissolution testing, or bioanalysis. For this compound, specificity against related compounds, particularly doxycycline (a common impurity and synthetic precursor), is a critical requirement. The chromatographic column selection is fundamental to method success; C18 columns are commonly used, but specialized columns such as cholesterol-bonded phases have demonstrated excellent separation for methacycline and related tetracyclines [3] [4].

The mobile phase composition requires careful optimization, with particular attention to pH due to the multiple ionizable groups in the tetracycline structure. Methacycline contains tricarbonyl system, phenolic diketone, and dimethylamine group, resulting in multiple pKa values. The optimal pH range for methacycline separation is typically between 2.0 and 4.0, using phosphate or trifluoroacetic acid (TFA) buffers, which helps control ionization and improve peak shape. Organic modifier selection (acetonitrile versus methanol) significantly impacts selectivity; acetonitrile generally provides better efficiency for tetracycline separations [3] [5].

Analytical Protocol

Standard Operating Procedure for this compound Analysis

This protocol describes a precise, isocratic reversed-phase HPLC method for the separation and quantification of this compound in pharmaceutical formulations, with specific application to the separation from doxycycline, a common impurity and synthetic precursor [3].

Table 2: Chromatographic Conditions for this compound Analysis

| Parameter | Specification | Alternative USP Method |

|---|---|---|

| Column | Cogent UDC Cholesterol, 4µm, 100Å, 4.6 × 150mm | L1 Column (C18), 3.5µm, 4.6mm × 15cm |

| Mobile Phase | 73:27 (v/v) DI Water (0.1% TFA):Acetonitrile (0.1% TFA) | 0.2M Ammonium Oxalate:Dimethylformamide:0.1M EDTA (11:5:4), pH 7.0 |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Injection Volume | 10 µL | 20 µL |

| Column Temperature | 25°C | Ambient |

| Detection | UV @ 350nm | UV @ 354nm |

| Run Time | Approximately 10 minutes | System suitability: R ≥ 1.5 between methacycline and doxycycline |

| Retention Time | Methacycline: ~1.8 minutes (t₀) | Methacycline: ~0.75 (relative to doxycycline = 1.0) |

Sample Preparation

Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (50:50 mixture of Solvent A and Solvent B) to obtain a stock solution of 1.0 mg/mL. Transfer 100 µL of this solution to a new vial and dilute with 800 µL diluent to obtain a working standard solution of 0.1 mg/mL [3].

Assay Preparation: For pharmaceutical formulations (tablets, capsules), weigh and powder not less than 10 units. Transfer an accurately weighed portion of the powder equivalent to about 50 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 10 minutes with occasional shaking, and dilute to volume with the same solvent. Mix well and filter through a 0.45 µm membrane filter. Further dilute 1.0 mL of this solution to 10 mL with diluent [5].

System Suitability Preparation: Prepare a solution containing this compound and doxycycline hyclate reference standards in the mobile phase, each at approximately 0.5 mg/mL. The resolution (R) between methacycline and doxycycline peaks should be not less than 1.5 [5].

Method Validation

Validation Parameters and Acceptance Criteria

Validation of the analytical method is essential to demonstrate that it is suitable for its intended purpose in compliance with regulatory requirements. The ICH Q2(R1) guideline provides the framework for validation of analytical procedures [1]. For this compound HPLC methods, the following validation parameters must be established:

Table 3: Method Validation Parameters and Acceptance Criteria for this compound HPLC Analysis

| Validation Parameter | Methodology | Acceptance Criteria |

|---|---|---|

| Specificity | Resolution from doxycycline and other impurities; peak purity by PDA or MS | No interference; resolution ≥ 1.5 between critical pairs; peak purity index ≥ 0.999 |

| Linearity | 5-7 concentration levels from 50-150% of target concentration | Correlation coefficient (r) > 0.999; y-intercept not significantly different from zero |

| Accuracy | Spiked recovery at 80%, 100%, 120% of target concentration (n=9) | Recovery 98-102% for API; 95-105% for impurities near quantification limit |

| Precision (Repeatability) | Six replicate injections of standard preparation; six sample preparations | RSD ≤ 1.0% for assay; RSD ≤ 5.0% for impurities |

| Intermediate Precision | Different analyst, instrument, and day using same method | RSD ≤ 2.0% for assay between two sets of results |

| Detection Limit (LOD) | Signal-to-noise ratio 3:1 | Typically 0.01-0.05% relative to API concentration |

| Quantitation Limit (LOQ) | Signal-to-noise ratio 10:1 | Typically 0.05-0.1% relative to API concentration; RSD ≤ 10% |

| Robustness | Deliberate variations in pH, temperature, flow rate, mobile phase composition | Method remains unaffected by small variations; system suitability criteria met |

Detailed Validation Procedures

Specificity: Specificity is demonstrated by the physical separation of methacycline from known impurities, degradation products, and excipients. Forced degradation studies under conditions of acid/base hydrolysis, oxidation, thermal stress, and photolytic degradation should be performed to generate samples containing degradation products. The method should adequately resolve methacycline from all degradation products, and peak purity should be confirmed using photodiode array detection (PDA) or mass spectrometry (MS) [1].

Accuracy and Precision: Accuracy is determined by spike recovery experiments using placebo formulations (for drug products) or directly at multiple concentration levels. For the assay of this compound, a minimum of nine determinations over three concentration levels (80%, 100%, 120% of target concentration) should be performed. Precision includes both repeatability (intra-assay precision) and intermediate precision (inter-assay precision between different analysts, instruments, or days). The relative standard deviation (RSD) for repeatability should not exceed 1.0% for the API assay, and 5.0% for impurities at the quantification limit [1].

Linearity and Range: Linearity is established by analyzing standard solutions at at least five concentration levels ranging from 50% to 150% of the target concentration. The peak responses are plotted against concentrations, and the linearity is evaluated by statistical analysis of the regression line. The correlation coefficient should be greater than 0.999, and the y-intercept should not be significantly different from zero. The range of the method is established by confirming that the analytical procedure provides acceptable accuracy, precision, and linearity across the specified range [1] [6].

Application Notes

Pharmaceutical Quality Control

The HPLC method for this compound has been successfully applied to the analysis of pharmaceutical formulations, including tablets and capsules. In one study, the method demonstrated excellent performance for the assay of tetracycline hydrochloride capsules and the limit of 4-epianhydrotetracycline impurity, meeting all specified acceptance criteria. The method was linear in the concentration range from 80% to 160% (r>0.9998) of the assay concentration (0.1 mg/mL) for tetracycline hydrochloride and from 50% to 150% (r>0.997) of the acceptance criteria specified in the monograph. The recovery at three concentration levels was between 99% and 101% with RSD less than 0.6%, demonstrating excellent accuracy and precision [6].

For the separation of methacycline from doxycycline, a critical separation in quality control, the described method using a cholesterol-bonded phase column provides baseline resolution. This is particularly important as methacycline is a synthetic precursor to doxycycline and therefore a potential impurity in doxycycline formulations. The simple isocratic method achieves complete separation using a mobile phase consisting of 73% DI Water/0.1% TFA and 27% Acetonitrile/0.1% TFA, with detection at 350 nm [3].

Bioanalytical Applications

For the determination of methacycline in biological matrices such as human plasma, LC-MS/MS methods offer superior sensitivity and selectivity. One validated LC-MS/MS method for determination of methacycline in human plasma achieved a lower limit of quantification (LLOQ) of 5.0 ng/mL using only 0.5 mL of plasma, with a total chromatographic run time of 3.6 minutes. This high throughput makes it suitable for pharmacokinetic studies and bioequivalence assessments [7].

The sample preparation for bioanalytical methods typically involves protein precipitation or solid-phase extraction to remove matrix interferences. For the LC-MS/MS method, protein precipitation was employed using methanol with oxytetracycline as an internal standard. The mass spectrometric detection was operated in positive electrospray ionization mode, monitoring the transitions m/z 443.2→381.2 for methacycline and m/z 461.2→426.1 for oxytetracycline (IS). The method was fully validated and applied successfully in a bioequivalence study of two 300 mg tablet formulations of this compound in 18 healthy volunteers [7].

Troubleshooting and Technical Notes

Common Issues and Solutions

Peak Tailing: Tetracycline antibiotics, including methacycline, often exhibit peak tailing due to secondary interactions with residual silanols on the stationary phase. This can be mitigated by using highly end-capped columns, adding triethylamine or other amine modifiers to the mobile phase, or using specialized columns such as cholesterol-bonded phases that provide different selectivity [3] [4].

Retention Time Shifts: Methacycline contains multiple ionizable groups, making it sensitive to mobile phase pH variations. Maintain strict control of mobile phase pH within ±0.1 units of the specified value. Use fresh buffer solutions and ensure complete equilibration of the column before analysis [5] [4].

System Suitability Failures: If resolution between methacycline and critical impurities (particularly doxycycline) falls below 1.5, consider adjusting the organic modifier percentage or modifying the pH of the mobile phase. For the USP method, the resolution between methacycline and doxycycline should be not less than 1.5, with relative retention times of approximately 0.75 for methacycline and 1.0 for doxycycline [5].

Solution Stability and Storage

Standard and sample solutions of this compound should be prepared fresh daily or stored under refrigeration (2-8°C) for no more than 24 hours. Tetracyclines are susceptible to epimerization and degradation in solution, particularly at extreme pH values. Studies should be conducted to demonstrate solution stability under the storage conditions used [1].

Conclusion

The HPLC methods described herein provide reliable and reproducible approaches for the analysis of this compound in pharmaceutical formulations and biological samples. The chromatographic conditions have been optimized to achieve adequate separation from process impurities and degradation products, particularly the critical separation from doxycycline. The validation data demonstrate that the methods are accurate, precise, specific, and linear over the required concentration ranges, making them suitable for quality control testing, stability studies, and bioanalytical applications. Following the detailed protocols and application notes will ensure successful implementation of this compound analysis in various laboratory settings.

References

- 1. Validation of Stability-Indicating HPLC Methods for ... [chromatographyonline.com]

- 2. HPLC Method Development and Validation for ... [pharmtech.com]

- 3. Doxycycline and Methacycline Analyzed with HPLC [mtc-usa.com]

- 4. Strategies for Method Development and Optimization in ... [drawellanalytical.com]

- 5. This compound [drugfuture.com]

- 6. HPLC method validation for modernization of the ... [sciencedirect.com]

- 7. Determination of methacycline in human plasma by liquid ... [sciencedirect.com]

gas chromatography GC analysis of Methacycline hydrochloride

Analytical Challenges for Tetracyclines like Methacycline

Tetracycline antibiotics, including Methacycline hydrochloride, present specific challenges for analytical method development. Understanding these is crucial for both LC and GC approaches.

- Degradation and Impurities: Under acidic conditions, tetracyclines can degrade via epimerization (reversible) and dehydration (irreversible), leading to impurities such as 4-epimethacycline and anhydro derivatives. Some of these degradants are known to be toxic, making their separation from the main compound critical for safety [1] [2].

- Complex Chemical Structure: The molecules contain multiple functional groups and several dissociation constants, which can complicate extraction and analysis [3].

- Interaction with Active Sites: Tetracyclines can interact with active silanol groups on conventional silica-based stationary phases, leading to peak tailing and poor resolution in chromatography [2].

Detailed Protocol: Stability-Indicating HPLC Method for Tetracyclines

The following protocol, based on a study that included Methacycline, uses silica hydride-based HPLC columns, which are particularly effective for resolving tetracycline antibiotics and their degradants [2].

Materials and Reagents

- Analytes: this compound, its degradation products (if available as reference standards), and other tetracyclines for comparison [2] [4].

- Mobile Phase:

- Columns: The following silica hydride-based columns (4.6 mm x 75 mm, 4 µm particle size) are recommended due to their superior performance with tetracyclines [2]:

- Bidentate C8

- Phenyl Hydride

- UDC-Cholesterol (especially for its shape selectivity)

- Instrumentation: A standard HPLC system with a binary pump, autosampler, and variable wavelength UV detector is sufficient [2].

Sample Preparation for Forced Degradation Studies

To develop a stability-indicating method, degrade the sample under stress conditions.

- Weigh an appropriate amount of this compound standard or pharmaceutical formulation.

- For acidic degradation, add a strong acid (e.g., HCl) and heat the sample. This primarily promotes the formation of anhydro and epimer degradation products [2].

- After degradation, neutralize the solution and dilute to the working concentration with a diluent, typically a mixture of 50% 10 mM ammonium acetate, 50% acetonitrile, and 0.1% 1 N NaOH [2].

- Filter the solution through a 0.45 µm or 0.22 µm membrane before injection.

Instrumental Method and Conditions

The table below summarizes the key HPLC parameters used in the referenced study for analyzing degraded tetracycline extracts. You can use this as a starting point for Methacycline [2].

| Parameter | Setting | | :--- | :--- | | Column Temperature | 25 °C | | Flow Rate | 1.5 mL/min | | Injection Volume | 20 µL | | Detection Wavelength | Programmable or fixed (e.g., 280 nm, 350 nm) | | Mobile Phase Gradient | Time (min) | % Mobile Phase B | | 0.0 | 5 | | 12.0 | 10-35 (see note below) | | 13.0 | 5 |

Note on Gradient: The exact gradient to use depends on the specific column and analytes. The study used different final %B for different tetracyclines: 10% for Minocycline, 30% for Doxycycline, and 35% for Tetracycline HCl [2].

Suggested Data Analysis

- Identify peaks by comparing retention times with those of known reference standards.

- Assess the method's performance by its ability to achieve baseline resolution (Rs > 1.5) between Methacycline and its closest eluting degradant [2].

Critical Method Development Considerations

The following factors are vital for a successful separation, whether using LC or GC.

Column Selection

The choice of stationary phase dramatically impacts the resolution of structurally similar tetracyclines and their degradants. Research indicates that columns offering secondary retention mechanisms beyond simple hydrophobic interaction provide superior results [2].

Table: Comparison of Stationary Phases for Tetracycline Analysis

| Stationary Phase | Primary Mechanism | Secondary Mechanism | Performance for Tetracyclines |

|---|---|---|---|

| Bidentate C8 | Hydrophobic interactions | Not significant | Partial co-elution of degradants may occur. |

| Phenyl Hydride | Hydrophobic interactions | π-π interactions | Can baseline separate minocycline from its degradant. |

| UDC-Cholesterol | Hydrophobic interactions | Shape selectivity | Provides the best resolution for critical pairs (e.g., tetracycline degradants). |

Sample Clean-up for Complex Matrices

When analyzing biological samples like plasma, sample preparation is a critical step.

- Techniques: Liquid-liquid extraction (LLE), protein precipitation (PPT), and solid-phase extraction (SPE) have all been employed for tetracyclines [3].

- Challenge: The complex structure of tetracyclines makes extraction difficult. One study on Methacycline in plasma found that LLE with ethyl acetate provided cleaner samples compared to PPT [3].

Quantitative Data Processing

For precise quantification, especially in GC-MS, the internal standard method is recommended.

- Principle: A known amount of a non-interfering internal standard is added to the sample before analysis. The concentration of the analyte is calculated based on its response relative to the internal standard, which corrects for instrumental variations [5].

Workflow for Tetracycline Analysis by Chromatography

The following diagram outlines the general workflow for developing and executing a chromatographic method for this compound.

Recommended Steps for Adapting to GC-MS

Given the lack of a direct GC method in the search results, here is a logical path forward if GC-MS is required.

- Derivatization: Tetracyclines are polar and non-volatile, making them poor candidates for direct GC analysis. A derivatization step (e.g., silylation) is almost certainly required to make them volatile and thermally stable.

- Method Translation: Use the LC method conditions above as a guide for the chemical behavior of the compounds. The relative retention patterns observed in HPLC can inform the development of a temperature program in GC.

- Detection: Use a Mass Spectrometric Detector (MSD) in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. This involves detecting only a few characteristic ions for Methacycline and its degradants, which significantly reduces noise and increases the signal-to-noise ratio compared to full-scan mode [6].

I hope this detailed protocol provides a solid foundation for your analysis of this compound. Should you require further specifics on derivatization for GC-MS, consulting specialized resources on that technique would be the recommended next step.

References

- 1. Stability indicating high performance thin layer chromatography method development and validation for quantitative determination of tetracycline hydrochloride in tetracycline hydrochloride active pharmaceutical ingredient (API) and its dosage forms | BMC Chemistry | Full Text [bmcchem.biomedcentral.com]

- 2. Separation Differences Among Phenyl Hydride, UDC ... [pmc.ncbi.nlm.nih.gov]

- 3. Determination of methacycline in human plasma by liquid ... [sciencedirect.com]

- 4. This compound Pharmaceutical Secondary Standard; Certified Reference Material 3963-95-9 [sigmaaldrich.com]

- 5. Statistical Analysis of Some Gas Chromatography ... [pmc.ncbi.nlm.nih.gov]

- 6. Fundamentals of Benchtop GC–MS Data Analysis and ... [chromatographyonline.com]

Comprehensive Application Notes and Protocols for Methacycline Hydrochloride Pharmaceutical Reference Standard

Introduction to Methacycline Hydrochloride

This compound is a broad-spectrum semisynthetic antibiotic belonging to the tetracycline class, widely used as a pharmaceutical reference standard for quality control and analytical testing. This antibiotic is chemically related to tetracycline but exhibits modified pharmacokinetic properties, including slower excretion rates that maintain effective blood concentrations for extended periods compared to earlier tetracyclines [1]. As a reference standard, this compound provides critical quality assurance benchmarks for pharmaceutical manufacturers, regulatory agencies, and research institutions engaged in antibiotic development and quality testing. The compound demonstrates enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to tetracycline and demethylchlortetracycline, making it particularly valuable for both therapeutic applications and analytical methodology development [2] [3].

The reference standard finds application across multiple domains including pharmaceutical quality control, bioequivalence studies, method validation, and stability testing. This compound is officially recognized in multiple pharmacopeias and is available as a Certified Reference Material (CRM) produced in accordance with ISO 17034 and ISO/IEC 17025 quality standards [4]. These standards ensure the reliability and traceability of analytical results in both regulatory submissions and routine quality testing. The compound serves as a critical intermediate in the synthesis of doxycycline, another important tetracycline antibiotic, further expanding its utility in pharmaceutical manufacturing [3].

Fundamental Chemical and Physical Properties

Structural Characteristics

This compound possesses a characteristic tetracycline backbone consisting of four fused rings (a hydronaphthacene system) that defines its structural relationship to other compounds in this antibiotic class. The systematic IUPAC name of this compound is (4S,4aR,5S,5aR,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methylidene-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride, reflecting its complex stereochemistry and multiple functional groups [1]. The molecular structure includes several ionizable groups with three dissociation constants (pKa values) in the pH range of 1-12, which significantly influences its extraction and chromatographic behavior in analytical methods [5]. The presence of a methylidene group at the C6 position distinguishes it from other tetracyclines and contributes to its enhanced antibacterial activity and altered pharmacokinetic profile [2].

Key Identifiers and Physical Properties

Table 1: Fundamental Properties of this compound

| Property | Specification |

|---|---|

| CAS Registry Number | 3963-95-9 |

| Molecular Formula | C₂₂H₂₂N₂O₈·HCl [1] |

| Molecular Weight | 478.88 g/mol [1] |

| UNII | 9GJ0N7ZAP0 [1] |

| Water Solubility | 1.14 mg/mL (predicted) [1] |

| DMSO Solubility | 50 mg/mL (104.41 mM) [6] |

| HPLC Suitability | Suitable [4] |

| GC Suitability | Suitable [4] |

The compound typically presents as a light yellow to yellow solid with a melting point that decomposes upon heating rather than exhibiting a clear melting transition [6]. This compound is sparingly soluble in water but demonstrates good solubility in polar organic solvents such as DMSO and DMF, which is particularly valuable for preparing stock solutions in chromatographic analysis [6]. The reference standard is characterized by multiple chromophores that enable detection across various UV wavelengths, with maximum absorbance typically observed between 260-380 nm depending on solvent pH and composition. These optical properties are exploited in HPLC-UV methods for its quantification in pharmaceutical formulations and biological matrices.

Analytical Applications and Methodologies

Chromatographic Methods for Quantification

High-Performance Liquid Chromatography (HPLC) represents the most widely employed technique for the analysis of this compound in pharmaceutical formulations and biological samples. The compound's native fluorescence and UV absorbance properties enable detection using both conventional UV and more selective fluorescence detectors [4]. Reverse-phase chromatography with C8 or C18 stationary phases and mobile phases consisting of aqueous buffers (often with 0.1% formic acid) combined with organic modifiers such as acetonitrile or methanol typically provides optimal separation efficiency. The addition of chelating agents like EDTA or oxalic acid to mobile phases is often necessary to prevent peak tailing caused by interaction between tetracycline functional groups and metal ions present in the chromatographic system.

For bioanalytical applications involving complex matrices such as plasma, Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity. A validated LC-MS/MS method for Methacycline quantification in human plasma demonstrates exceptional performance with a lower limit of quantification (LLOQ) of 5.0 ng/mL using only 0.5 mL of plasma, making it suitable for pharmacokinetic studies [5]. This method employs oxytetracycline as an internal standard to correct for variability in extraction efficiency and matrix effects, with a total chromatographic run time of just 3.6 minutes per sample to support high-throughput analysis. The method has been successfully applied in bioequivalence studies of 300 mg tablet formulations in healthy volunteers, demonstrating its robustness for regulatory submissions [5].

Sample Preparation Techniques

Sample preparation represents a critical step in the accurate quantification of this compound, particularly in complex biological matrices. Tetracyclines including Methacycline possess numerous functional groups with multiple dissociation constants, making their extraction challenging and highly dependent on pH optimization [5]. For plasma samples, protein precipitation (PPT) with organic solvents such as acetonitrile or methanol provides a straightforward approach but may co-precipitate interfering compounds. Solid-phase extraction (SPE) using hydrophilic-lipophilic balanced (HLB) or mixed-mode cation-exchange cartridges offers superior clean-up efficiency and higher analyte recovery, though with increased procedural complexity and cost.

Table 2: Comparison of Sample Preparation Methods for this compound

| Method | Procedure | Recovery | Advantages | Limitations |

|---|---|---|---|---|

| Protein Precipitation | Addition of 3 volumes organic solvent to plasma, vortex, centrate | Moderate (60-80%) | Rapid, minimal equipment | Matrix effects, ion suppression in LC-MS |

| Solid-Phase Extraction | Condition cartridge, load sample, wash, elute with organic solvent | High (85-95%) | Excellent clean-up, concentrated extract | Time-consuming, higher cost |

| Liquid-Liquid Extraction | Mix plasma with ethyl acetate, separate layers, evaporate | Variable (50-90%) | Selective extraction, compatible with various analytes | pH-dependent, emulsion formation risk |

The selection of appropriate sample preparation methodology depends on the specific analytical requirements, with SPE generally preferred for regulatory bioanalysis due to its superior reproducibility and effectiveness in removing matrix interferences that could compromise analytical accuracy [5]. For all extraction methods, maintaining appropriate pH control is essential to ensure optimal recovery, with slightly acidic conditions (pH 4-5) typically providing the best results for this compound due to stabilization of its ionizable functional groups.

Quality Control and Pharmaceutical Testing

Purity and Impurity Profiling

This compound reference standards are subjected to rigorous quality control procedures to ensure accurate and reliable analytical results. According to USP specifications, the impurity profile for this compound must meet strict limits, with oxytetracycline content not exceeding 1.0% and doxycycline content not exceeding 2.0% [3]. Individual unspecified impurities are limited to no more than 0.5%, with total impurities not exceeding 3.0%. These specifications ensure that the reference standard maintains the necessary purity for its intended analytical applications while accounting for expected process-related impurities and potential degradation products.

The certificate of analysis (CoA) accompanying each batch of this compound pharmaceutical secondary standard provides detailed information on purity, impurities, water content, residue on ignition, and other critical quality attributes [4]. Pharmaceutical secondary standards are qualified against USP and EP primary standards where available, establishing metrological traceability to recognized pharmacopeial standards. This multi-traceability approach ensures that analytical results obtained using these standards are comparable across different laboratories and jurisdictions, facilitating global pharmaceutical development and regulatory harmonization.

Stability and Handling Protocols

Proper storage and handling of this compound reference standard are essential for maintaining its stability and analytical integrity. The standard requires storage at -10 to -25°C in sealed containers protected from moisture to prevent degradation [4]. Stock solutions prepared in DMSO demonstrate stability for approximately one month when stored at -20°C in sealed conditions, while aqueous solutions should be prepared freshly and used immediately to minimize hydrolysis [6]. The compound is sensitive to light, oxygen, and extreme pH conditions, necessitating careful handling throughout the analytical workflow.